molecular formula C6H13NO2 B1401549 2-(3-(Aminomethyl)oxetan-3-yl)ethanol CAS No. 1045709-42-9

2-(3-(Aminomethyl)oxetan-3-yl)ethanol

Cat. No.: B1401549
CAS No.: 1045709-42-9
M. Wt: 131.17 g/mol
InChI Key: KIVJTIQCJQMFAZ-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)oxetan-3-yl)ethanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an ethanol group attached to the oxetane ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)ethanol typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl and ethanol groups. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine, such as methylamine or ethylamine.

    Attachment of the Ethanol Group: The ethanol group can be attached through a nucleophilic substitution reaction or a reductive amination reaction, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)oxetan-3-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The oxetane ring can be reduced to form a linear ether.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde or 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid.

    Reduction: Formation of 2-(3-(Aminomethyl)propoxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Aminomethyl)oxetan-3-yl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)oxetan-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and aminomethyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)oxetan-3-ol: Similar structure but lacks the ethanol group.

    2-(3-(Aminomethyl)oxetan-3-yl)acetic acid: Similar structure but contains a carboxylic acid group instead of an ethanol group.

    2-(3-(Aminomethyl)oxetan-3-yl)methanol: Similar structure but contains a methanol group instead of an ethanol group.

Uniqueness

2-(3-(Aminomethyl)oxetan-3-yl)ethanol is unique due to the presence of both the oxetane ring and the ethanol group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[3-(aminomethyl)oxetan-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-6(1-2-8)4-9-5-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVJTIQCJQMFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301942
Record name 3-(Aminomethyl)-3-oxetaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045709-42-9
Record name 3-(Aminomethyl)-3-oxetaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045709-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-3-oxetaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Aminomethyl)oxetan-3-yl)ethanol
Reactant of Route 2
2-(3-(Aminomethyl)oxetan-3-yl)ethanol
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2-(3-(Aminomethyl)oxetan-3-yl)ethanol
Reactant of Route 4
2-(3-(Aminomethyl)oxetan-3-yl)ethanol
Reactant of Route 5
2-(3-(Aminomethyl)oxetan-3-yl)ethanol
Reactant of Route 6
2-(3-(Aminomethyl)oxetan-3-yl)ethanol

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